molecular formula C14H13ClN2S B373903 1-Benzyl-3-(4-chlorophenyl)thiourea

1-Benzyl-3-(4-chlorophenyl)thiourea

Cat. No.: B373903
M. Wt: 276.8g/mol
InChI Key: WDGRRSKCZAYKKY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)thiourea is a thiourea derivative characterized by a benzyl group attached to the nitrogen at position 1 and a 4-chlorophenyl group at position 3 of the thiourea scaffold. Its molecular formula is C₁₄H₁₃ClN₂S, with a molecular weight of 284.78 g/mol.

Properties

Molecular Formula

C14H13ClN2S

Molecular Weight

276.8g/mol

IUPAC Name

1-benzyl-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C14H13ClN2S/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)

InChI Key

WDGRRSKCZAYKKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) enhance antitrypanosomal activity but may reduce solubility .
  • Hydroxyl groups facilitate hydrogen bonding, influencing crystallographic packing .
  • Fluorine substitution improves metabolic stability and target affinity in enzyme inhibitors .
Physicochemical Properties

The 4-chlorophenyl group in the target compound increases molecular weight (284.78 g/mol) compared to non-halogenated analogs (e.g., 1-benzyl-3-phenylthiourea: 256.34 g/mol). Key physicochemical comparisons:

Property 1-Benzyl-3-(4-chlorophenyl)thiourea 1-Benzoyl-3-(4-hydroxyphenyl)thiourea 1-Benzyl-3-(4-methoxyphenyl)thiourea
Molecular Weight (g/mol) 284.78 280.32 280.36
Calculated logP 3.8 2.9 3.2
Melting Point (°C) Not reported 168–170 Oily liquid
Hydrogen Bonding Capacity Moderate (N–H⋯S) High (N–H⋯O, O–H⋯S) Moderate

Notes:

  • The 4-chlorophenyl derivative’s higher logP (3.8) suggests enhanced membrane permeability over polar analogs like the 4-hydroxyphenyl variant (logP = 2.9) .
  • Crystalline derivatives (e.g., benzoyl-hydroxyphenyl) exhibit defined melting points, while alkyl-substituted analogs often remain oily .

Comparison with Non-Thiourea Analogs

Urea Derivatives

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea (CAS 149282-10-0) replaces the thiourea’s sulfur with oxygen. This modification reduces hydrogen-bonding capacity (weaker N–H⋯O vs. N–H⋯S) and increases metabolic stability (t₁/₂ = 6.2 h vs. 4.1 h for thiourea) .

Imidazolium Salts

1-Benzyl-3-(4-chlorophenyl)imidazolium bromide () is an ionic liquid with antimicrobial properties. The cationic charge and bromine counterion enhance water solubility but limit CNS penetration compared to neutral thioureas .

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